3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrazole moiety, and a cyclopropane group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole group, and the incorporation of the cyclopropane moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, pyrazole-containing molecules, and cyclopropane-based compounds. Examples include:
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 1-(1H-pyrazol-1-ylmethyl)cyclopropane
- 4-(4-Methylpiperazin-1-yl)butanoic acid
Uniqueness
What sets 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid apart is its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[1-(pyrazol-1-ylmethyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-23-11-13-24(14-12-23)18-5-10-25(15-17(18)3-4-19(27)28)20(29)21(6-7-21)16-26-9-2-8-22-26/h2,8-9,17-18H,3-7,10-16H2,1H3,(H,27,28)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKGFPDSPZWPLR-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C3(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)C3(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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